N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-4-2-3-5-14(12)20-10-15(19)18-7-6-13-8-16-11-17-9-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXQIHWNLUMPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides.
Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the o-tolyloxy group: This can be done through nucleophilic substitution reactions where the o-tolyloxy group is introduced using o-tolyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrimidine Core Modifications
- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (): The hydroxyl and amino groups enhance water solubility and hydrogen-bonding capacity, critical for antifungal activity.
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): The thietanyloxy group introduces a sulfur-containing heterocycle, which may confer pesticidal activity. The target compound’s o-tolyloxy group lacks sulfur but could enhance aromatic interactions in target binding.
Acetamide Linkages
- Melatonin (): The ethyl spacer between the acetamide and aromatic system (indole) is structurally analogous to the target compound’s pyrimidin-5-yl-ethyl chain. Melatonin’s acetamide is critical for receptor binding, suggesting the target compound’s acetamide may similarly mediate interactions with biological targets.
Phenoxy Substituents
- The spiro indole-thiadiazole compound () and the target compound both feature o-tolyloxy groups. This substituent likely increases lipophilicity, favoring penetration into hydrophobic binding pockets.
Pharmacological and Physicochemical Implications
While direct data for this compound are unavailable, insights from analogs suggest:
Bioactivity Potential: Pyrimidine-acetamide hybrids (e.g., ) exhibit antifungal and antibacterial effects, implying the target compound may share these properties. The o-tolyloxy group could further modulate selectivity.
Solubility and Permeability : Compared to hydroxylated pyrimidines (), the target compound’s lack of polar groups may reduce aqueous solubility but enhance bioavailability.
Synthetic Challenges : The spiro indole-thiadiazole analog () highlights the complexity of synthesizing multi-heterocyclic acetamides, suggesting the target compound may require specialized routes for regioselective coupling.
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological efficacy.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Ethyl Linker : Functionalization with an ethyl group via alkylation reactions.
- Formation of the o-Tolyloxy Moiety : This is accomplished by reacting the pyrimidine derivative with o-tolyloxyacetic acid or its derivatives under amide bond-forming conditions.
These steps result in a compound with a unique structure that may exhibit various biological activities, particularly as an enzyme inhibitor or anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, impacting various signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound, focusing on their ability to induce apoptosis in cancer cells:
- Case Study 1 : A derivative exhibited significant cytotoxicity against human leukemia K562 cells, demonstrating an IC50 value of 25 µM after 72 hours of treatment. The compound induced apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Survivin) while upregulating pro-apoptotic proteins (Bax), leading to cell cycle arrest in the G0/G1 phase .
- Case Study 2 : Similar compounds have shown effectiveness in inhibiting tumor growth in various cancer models, suggesting that the pyrimidine and o-tolyloxy moieties contribute to their bioactivity through enhanced cellular uptake and target affinity.
Enzyme Inhibition
Research indicates that compounds with pyrimidine structures can act as enzyme inhibitors, particularly in cancer therapy:
- Inhibition Studies : Compounds structurally related to this compound have been shown to inhibit specific kinases involved in cancer progression, highlighting their potential use as targeted therapies in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Pyrimidine + o-Tolyloxy | Anticancer, Enzyme Inhibition | TBD |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | Pyrazine Derivative | Induces Apoptosis | 25 |
| Other Pyrimidine Derivatives | Varies | Antitumor Activity | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
